molecular formula C10H15N B15383776 4-deuterio-N,N-diethylaniline

4-deuterio-N,N-diethylaniline

Cat. No.: B15383776
M. Wt: 150.24 g/mol
InChI Key: GGSUCNLOZRCGPQ-UICOGKGYSA-N
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Description

4-Deuterio-N,N-diethylaniline is a deuterated derivative of N,N-diethylaniline, where the hydrogen atom at the 4-position of the aromatic ring is replaced by deuterium. This tertiary aromatic amine is characterized by its electron-rich aromatic ring and bulky diethyl substituents on the nitrogen atom, which influence its reactivity, solubility, and molecular interactions. N,N-diethylaniline is widely utilized as a solvent in Claisen rearrangements (boiling point = 216°C) due to its high thermal stability and polarity . Its deuterated counterpart is expected to retain these properties but with modified vibrational and kinetic behaviors due to isotopic substitution.

Properties

Molecular Formula

C10H15N

Molecular Weight

150.24 g/mol

IUPAC Name

4-deuterio-N,N-diethylaniline

InChI

InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3/i5D

InChI Key

GGSUCNLOZRCGPQ-UICOGKGYSA-N

Isomeric SMILES

[2H]C1=CC=C(C=C1)N(CC)CC

Canonical SMILES

CCN(CC)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

N-Dealkylation

N,N-Diethylaniline and N,N-dimethylaniline exhibit similar total N-dealkylation rates despite differences in steric bulk. This is attributed to the aminium radical mechanism, where N-demethylation is kinetically favored due to the higher acidity of methyl protons compared to ethyl .

Substitution Reactions

N,N-Diethylaniline forms stable Reinecke salt analogs (e.g., [Cr(NCS)₄(N,N-diethylaniline)₂]) with anhydrous K₃[Cr(NCS)₆], demonstrating its strong ligand properties. In contrast, N,N-dimethylaniline forms analogous complexes but with distinct solubility profiles .

Claisen Rearrangement

N,N-Diethylaniline’s high boiling point and polarity make it an ideal solvent for Claisen rearrangements, achieving yields >80% for allylated biphenols . Substituting it with lower-boiling amines (e.g., N,N-dimethylaniline) would require pressurized conditions.

Triazine Derivatives

4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline serves as a planar push-pull chromophore in fluorescent triazine derivatives. Its extended conjugation and electron-donating diethyl groups enhance intramolecular charge transfer (ICT), achieving quantum yields of 0.106–0.383 .

Chromogen in Bioassays

4-Amino-N,N-diethylaniline sulfate is a stable chromogen in the FORD assay, forming a radical cation detectable at 505 nm. Its dimethyl analog shows similar reactivity but may differ in kinetic stability due to steric effects .

Molecular Interactions and Solvent Effects

N,N-Diethylaniline exhibits unique excess volume (Vᴇ) and isentropic compressibility (Dⱼₛ) behaviors in binary mixtures:

  • With Cyclopentanone: Negative Vᴇ (-1.2 cm³/mol) and Dⱼₛ due to dipole-dipole interactions and interstitial accommodation .
  • With Cyclohexanone: Positive Vᴇ (+2.5 cm³/mol) and Dⱼₛ due to repulsive forces from increased ketone polarizability .

These interactions are less pronounced in N,N-dimethylaniline due to its smaller molar volume.

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